4-Amino-5-(4-bromobenzoyl)-3-isoxazolecarboxamide
Description
Properties
IUPAC Name |
4-amino-5-(4-bromobenzoyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O3/c12-6-3-1-5(2-4-6)9(16)10-7(13)8(11(14)17)15-18-10/h1-4H,13H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHDFLHKFXIGIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C(=NO2)C(=O)N)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(4-bromobenzoyl)-3-isoxazolecarboxamide typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate (NaHCO₃), at ambient temperature . This reaction yields a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles .
Industrial Production Methods
Industrial production methods for this compound often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . These methods are designed to be eco-friendly and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(4-bromobenzoyl)-3-isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines .
Scientific Research Applications
4-Amino-5-(4-bromobenzoyl)-3-isoxazolecarboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Amino-5-(4-bromobenzoyl)-3-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound binds to biological targets based on its chemical structure, leading to various biological effects . For example, it may inhibit specific enzymes or receptors, resulting in therapeutic effects .
Comparison with Similar Compounds
4-Amino-5-(4-bromobenzoyl)-3-isoxazolecarboxamide is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
5-(4-Bromophenyl)isoxazole-3-carboxylic acid: This compound shares a similar isoxazole core but differs in its functional groups.
4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol: This compound has a different substitution pattern on the isoxazole ring, leading to different biological activities.
These comparisons highlight the uniqueness of this compound and its potential for various scientific applications.
Biological Activity
4-Amino-5-(4-bromobenzoyl)-3-isoxazolecarboxamide (CAS No. 696620-24-3) is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an isoxazole ring, an amine group, and a bromobenzoyl moiety. The molecular formula is C10H8BrN3O3, and it has a molecular weight of 296.09 g/mol. The presence of the bromine atom is significant as it enhances the compound's lipophilicity, which may influence its biological interactions.
The mechanism of action for this compound appears to involve interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may inhibit certain pathways associated with viral replication and tumor growth.
- Antiviral Activity : Research indicates that compounds with similar structural motifs exhibit antiviral properties by inhibiting viral entry or replication mechanisms. For instance, studies on related benzamide derivatives have shown effectiveness against Ebola and Marburg viruses, suggesting a potential for broader antiviral applications for this compound.
- Anticancer Properties : The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis has been explored. It may exert cytotoxic effects on cancer cells by inducing cell cycle arrest or promoting programmed cell death.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are crucial in understanding how modifications to the chemical structure influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against viral targets |
| Alteration of amine groups | Changes in selectivity and efficacy in cancer cell lines |
| Variations in the carboxamide group | Impact on solubility and bioavailability |
Research indicates that specific substitutions can enhance the compound's potency while maintaining selectivity for target receptors or enzymes.
Anticancer Activity
In vitro studies have shown that derivatives of isoxazolecarboxamides can induce apoptosis in various cancer cell lines. For example, compounds with similar amide linkages demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating effective growth inhibition . While specific data on this compound is not yet available, its structural framework suggests potential for similar anticancer effects.
Q & A
Q. What are the optimal synthetic routes for 4-Amino-5-(4-bromobenzoyl)-3-isoxazolecarboxamide?
The synthesis of this compound typically involves multi-step reactions:
- Isoxazole Ring Formation : Cyclocondensation of nitrile oxides with alkynes is a common strategy. For example, generating a nitrile oxide intermediate from a bromophenyl-substituted precursor and reacting it with a functionalized alkyne to form the isoxazole core .
- Functionalization : The 4-amino group can be introduced via nucleophilic substitution or reductive amination. The 4-bromobenzoyl moiety is often attached using Friedel-Crafts acylation or coupling reactions (e.g., Suzuki or Stille couplings) .
- Carboxamide Installation : Hydrolysis of a methyl ester followed by amidation with ammonia or amines under coupling agents (e.g., HATU or EDCI) yields the carboxamide group .
Key Considerations : Optimize reaction conditions (temperature, solvent, catalyst) to avoid side products like over-bromination or incomplete acylation .
Q. How can spectroscopic techniques characterize this compound?
- NMR : H and C NMR confirm regiochemistry. The amino proton appears as a broad singlet (~δ 5–6 ppm), while the bromobenzoyl aromatic protons resonate as a doublet (δ 7.5–8.0 ppm) .
- FT-IR : The carboxamide C=O stretch appears at ~1650–1680 cm, and the isoxazole ring C-O-C vibration near 1200 cm .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H] ~388.04 for CHBrNO) .
Validation : Cross-check purity via HPLC (C18 column, acetonitrile/water gradient) to detect unreacted intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of isoxazole derivatives like this compound?
Discrepancies in bioactivity data (e.g., IC values) may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation time) to minimize false positives. For example, conflicting cytotoxicity results could stem from differences in MTT vs. ATP-based assays .
- Structural Analogues : Compare with similar compounds (e.g., 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid ) to isolate the impact of the carboxamide group.
- Solubility Issues : Use DMSO-diluted stock solutions with consistent concentrations (<0.1% DMSO) to avoid solvent interference .
Methodological Fix : Employ orthogonal assays (e.g., enzymatic inhibition + cell-based tests) and meta-analysis of published data .
Q. What computational strategies predict the binding interactions of this compound with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). The bromobenzoyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds .
- MD Simulations : Perform 100-ns molecular dynamics (GROMACS/AMBER) to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction frequency .
- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Validation : Cross-validate predictions with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Scaffold Modification : Synthesize derivatives with substitutions at the 4-amino (e.g., alkylation) or 5-bromobenzoyl (e.g., replacing Br with Cl or CF) positions .
- Biological Testing : Screen analogues against a panel of targets (e.g., cancer cell lines, bacterial strains) to identify critical functional groups.
- Data Analysis : Use clustering algorithms (e.g., PCA) to group compounds by activity profiles and identify pharmacophores .
Example : A 2024 study on 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylic acid showed that electron-withdrawing groups enhance antibacterial potency, suggesting similar trends for the carboxamide variant .
Methodological Notes
- Synthesis Optimization : Use continuous flow reactors to improve yield and scalability for multi-step syntheses .
- Data Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing spectra and protocols in repositories like PubChem or Zenodo .
- Ethical Compliance : Avoid unapproved biological testing; adhere to institutional guidelines for in vitro/in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
